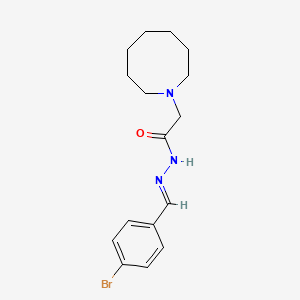

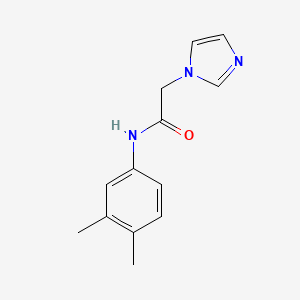

![molecular formula C21H23N3O4 B5567306 N-乙基-2,6-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺](/img/structure/B5567306.png)

N-乙基-2,6-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, while not directly documented, can be inferred from similar compounds within the N-aryl-1,3,4-oxadiazolyl benzamide class. These compounds are typically synthesized from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. The synthetic pathway involves the formation of 1,3,4-oxadiazol rings, a common structural feature in these molecules, which often exhibit significant biological activities, such as anticancer properties (Ravinaik et al., 2021).

Molecular Structure Analysis The molecular structure of compounds similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide often features intricate intermolecular interactions, such as hydrogen bonds, that contribute to their stability and biological activity. For example, structures within this chemical class are stabilized by N–H···O hydrogen bonds and exhibit π···π interactions between aromatic rings. These structural attributes could be extrapolated to understand the molecular structure and stability of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (Sharma et al., 2016).

Chemical Reactions and Properties The chemical reactivity and properties of N-aryl-1,3,4-oxadiazolyl benzamides, including potential compounds like N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, may involve interactions with biological targets through binding and inhibitory actions, which can be attributed to their specific functional groups and molecular configuration. The presence of the 1,3,4-oxadiazol ring and various substituents influences their reactivity towards biological molecules and enzymes (Gangapuram et al., 2009).

Physical Properties Analysis While specific data on N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not available, related compounds show characteristics such as crystallinity, melting points, and solubility influenced by their molecular framework and functional groups. These properties are crucial for understanding the compound's stability, formulation potential, and bioavailability (Kranjc et al., 2011).

Chemical Properties Analysis The chemical properties of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be deduced by examining similar molecular structures, which typically showcase varying degrees of acidity, basicity, reactivity with other chemical agents, and stability under different conditions. These aspects are influenced by the electronic structure, the presence of electron-donating or withdrawing groups, and the overall molecular conformation (Gein et al., 2017).

科学研究应用

抗癌活性

研究表明,与N-乙基-2,6-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺结构相关的化合物具有潜在的抗癌特性。例如,Ravinaik 等人(2021 年)的一项研究设计并合成了一系列苯甲酰胺,这些苯甲酰胺对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系表现出显着的抗癌活性。这些化合物表现出中等至优异的抗癌活性,其中一些显示出比参考药物依托泊苷更高的活性(Ravinaik 等人,2021 年)。

抗菌和抗氧化活性

结构类似于N-乙基-2,6-二甲氧基-N-{[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]甲基}苯甲酰胺的化合物也因其抗菌和抗氧化特性而受到研究。在 Karanth 等人(2019 年)的一项研究中,4,5-二氢-1,3,4-恶二唑-2-硫酮的衍生物对金黄色葡萄球菌表现出良好的抗菌活性,并具有有效的抗氧化活性(Karanth 等人,2019 年)。

电生理活性

Morgan 等人(1990 年)的另一项研究探索了 N-取代咪唑基苯甲酰胺的心脏电生理活性,这些苯甲酰胺在结构上与所讨论的化合物相关。他们发现这些化合物是有效的选择性 III 类药物,其功效与临床试验药物西马替利相当(Morgan 等人,1990 年)。

合成和表征

研究还集中在相关化合物的合成和表征上。例如,Whitfield 和 Papadopoulos(1981 年)的一项研究报道了包括 1,2,4-三唑和 1,2,4-恶二唑在内的化合物的合成,证明了这些苯甲酰胺衍生物的多功能性和化学反应性(Whitfield & Papadopoulos,1981 年)。

潜在抗精神病药物

Högberg 等人(1990 年)的一项研究合成了苯甲酰胺(包括 (S)-5-溴-2,3-二甲氧基-N-[(1-乙基-2-吡咯烷基)甲基]苯甲酰胺)并评估了其抗多巴胺能特性。他们发现这些化合物在体外和体内均有效,具有作为抗精神病药物的潜力(Högberg 等人,1990 年)。

NO 生成抑制化合物

Kim 等人(2009 年)从酸橙中分离出苯甲酰胺衍生物,这些衍生物可有效抑制小胶质细胞中的一氧化氮生成,表明在炎症相关疾病中具有潜在的治疗应用(Kim 等人,2009 年)。

未来方向

属性

IUPAC Name |

N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-24(21(25)19-16(26-3)7-6-8-17(19)27-4)13-18-22-20(23-28-18)15-11-9-14(2)10-12-15/h6-12H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQWCBJCSFHCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)